

An In-depth Technical Guide to 2'-Azidoacetophenone (CAS Number: 16714-26-4)

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Compound of Interest

Compound Name: 2'-Azidoacetophenone

Cat. No.: B2999331

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Introduction

2'-Azidoacetophenone is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring an azide group positioned ortho to an acetophenone moiety, provides a gateway to a diverse range of nitrogen-containing heterocyclic compounds. This guide offers a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on detailed experimental protocols and its role in the development of biologically active molecules.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of **2'-Azidoacetophenone** is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties of **2'-Azidoacetophenone**

Property	Value	Source(s)
CAS Number	16714-26-4	[1]
Molecular Formula	C ₈ H ₇ N ₃ O	[1]
Molecular Weight	161.16 g/mol	[1]
Appearance	Not explicitly stated, likely a solid	
Melting Point	Not explicitly stated in searches	
Boiling Point	Not explicitly stated in searches	
Solubility	Soluble in organic solvents like ethanol, ether, and chloroform; slightly soluble in water. [2]	[2]
Calculated LogP	2.5	[1]

Table 2: Spectral Data of **2'-Azidoacetophenone**

Spectrum Type	Key Peaks/Shifts	Source(s)
¹ H NMR (CDCl ₃ , 500 MHz)	δ 2.62 (s, 3H), 7.47 (t, J = 7.5 Hz, 2H), 7.58 (t, J = 7.0 Hz, 1H), 7.97 (t, J = 4.5 Hz, 2H) (Data for Acetophenone)	[3]
¹³ C NMR (CDCl ₃ , 125 MHz)	δ 26.5, 128.2, 128.5, 133.0, 137.1, 198.1 (Data for Acetophenone)	[3]
IR (KBr)	Characteristic peaks for C=O, N ₃ , and aromatic C-H bonds are expected.	[4]
Mass Spectrum (MS)	Expected m/z for [M] ⁺ : 161.06	[1]

Note: Experimental spectral data for **2'-Azidoacetophenone** was not explicitly found. The provided NMR data is for the parent compound, acetophenone, and serves as a reference.

Synthesis of 2'-Azidoacetophenone

The most common and efficient method for the synthesis of **2'-Azidoacetophenone** is through the nucleophilic substitution of a halogenated precursor, typically 2'-bromoacetophenone, with sodium azide.^[5]

Experimental Protocol: Synthesis from 2'-Bromoacetophenone

This protocol details the synthesis of **2'-Azidoacetophenone** from 2'-bromoacetophenone.

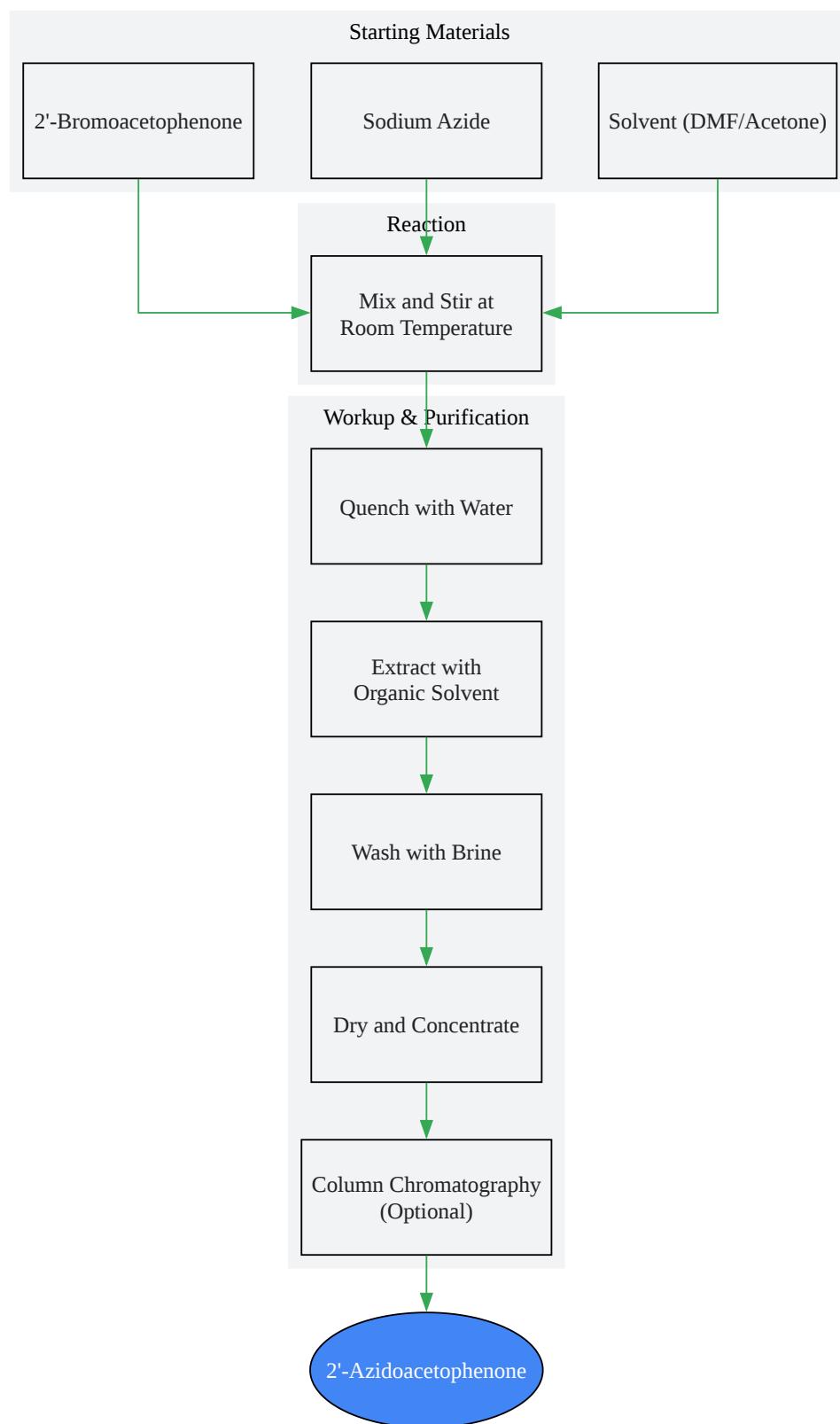
Materials:

- 2'-Bromoacetophenone
- Sodium azide (NaN_3)
- Dimethylformamide (DMF) or Acetone
- Deionized water
- Ethyl acetate or Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 2'-bromoacetophenone (1.0 equivalent) in DMF or acetone.
- To this solution, add sodium azide (1.1-1.5 equivalents).
- Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Once the starting material is consumed, quench the reaction by adding cold deionized water.
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).
- Combine the organic layers and wash with brine (saturated NaCl solution).
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **2'-Azidoacetophenone**.
- The product can be further purified by column chromatography on silica gel if necessary.

Workflow for the Synthesis of **2'-Azidoacetophenone**

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Caption: Workflow for the synthesis of **2'-Azidoacetophenone**.

Key Applications and Experimental Protocols

2'-Azidoacetophenone is a valuable precursor for the synthesis of various heterocyclic compounds, primarily through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Vilsmeier-Haack cyclization.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of **2'-Azidoacetophenone** readily participates in CuAAC reactions with terminal alkynes to form stable 1,4-disubstituted 1,2,3-triazole rings.^[6] These triazole derivatives are known to exhibit a wide range of biological activities, including antitumor, antibacterial, and anti-HIV properties.^[7]

This protocol describes a general procedure for the CuAAC reaction between **2'-Azidoacetophenone** and phenylacetylene.

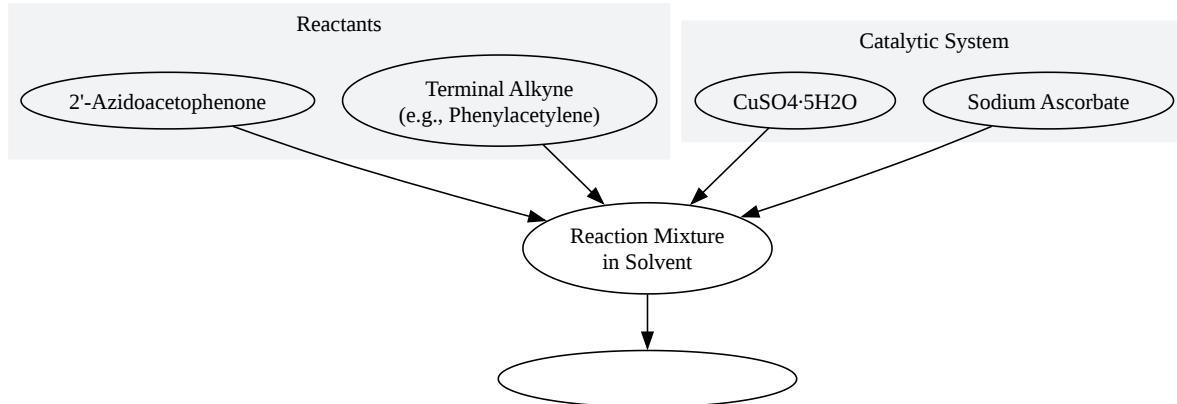
Materials:

- **2'-Azidoacetophenone**
- Phenylacetylene
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium ascorbate
- tert-Butanol and water (or other suitable solvent mixture)
- Reaction vial or flask

Procedure:

- In a reaction vial, dissolve **2'-Azidoacetophenone** (1.0 equivalent) and phenylacetylene (1.0-1.2 equivalents) in a mixture of tert-butanol and water (e.g., 1:1 v/v).
- In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 equivalents) in water.

- In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.
- To the stirred solution of the azide and alkyne, add the sodium ascorbate solution followed by the copper(II) sulfate solution.
- Stir the reaction mixture at room temperature. The reaction is often complete within a few hours and can be monitored by TLC.
- Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing the organic layer with water and brine.
- Dry the organic layer, concentrate it, and purify the resulting 1-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)ethanone by column chromatography or recrystallization.



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Caption: General workflow for the Vilsmeier-Haack reaction.

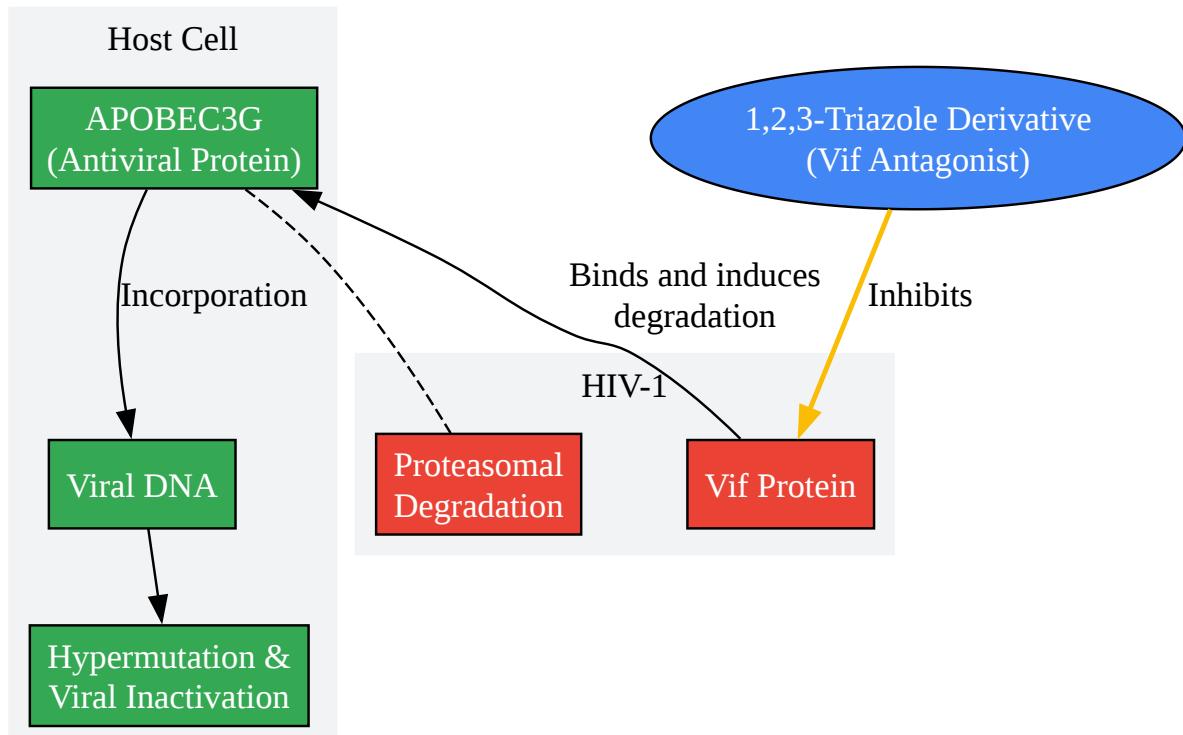
Biological Relevance and Signaling Pathways

The 1,2,3-triazole scaffold, readily accessible from **2'-Azidoacetophenone** via CuAAC, is a well-established pharmacophore in drug discovery. Derivatives have shown potential as:

- Antitumor Agents: Some triazoles exhibit anticancer activity through mechanisms such as the inhibition of enzymes crucial for cancer cell proliferation, like tyrosine kinases or polymerases. [8][9]*
- Antibacterial Agents: Triazole-containing compounds have been shown to inhibit bacterial growth, potentially by targeting essential bacterial enzymes. [7][10]*
- Anti-HIV Agents: Certain triazole derivatives can inhibit key enzymes in the HIV life cycle, such as reverse transcriptase, protease, or integrase. [11] Another mechanism involves the antagonism of the HIV-1 Viral infectivity factor (Vif), which is crucial for the virus to counteract the host's antiviral defenses. [12]

Representative Signaling Pathway: Inhibition of HIV-1 Vif

The following diagram illustrates a simplified, representative signaling pathway for the anti-HIV activity of a Vif antagonist, a class of compounds that can be derived from 1,2,3-triazoles.



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Caption: Inhibition of HIV-1 Vif by a 1,2,3-triazole derivative.

Safety Information

2'-Azidoacetophenone is an azide-containing compound and should be handled with care. Azides can be energetic and potentially explosive, especially with heat, shock, or friction. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

2'-Azidoacetophenone is a valuable and versatile building block in organic synthesis, particularly for the construction of biologically relevant heterocyclic compounds. Its utility in CuAAC "click" chemistry and Vilsmeier-Haack reactions provides researchers with efficient routes to novel molecular architectures with potential applications in drug discovery, particularly in the fields of oncology and infectious diseases. This guide provides a foundational understanding and practical protocols to aid in the successful application of this important chemical intermediate.

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